

Styrene-d8 chemical properties and specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Styrene-d8**

Cat. No.: **B127050**

[Get Quote](#)

Styrene-d8: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties and Specifications of **Styrene-d8** for Researchers, Scientists, and Drug Development Professionals.

Styrene-d8, the deuterated analogue of styrene, serves as a crucial tool in a multitude of research and development applications. Its unique isotopic composition makes it invaluable for studies requiring mass differentiation from its non-deuterated counterpart. This guide provides a comprehensive overview of the chemical properties, specifications, and common experimental applications of **Styrene-d8**.

Core Chemical Properties

Styrene-d8, also known as octadeuterostyrene or vinylbenzene-d8, is a colorless liquid.^[1] The substitution of hydrogen atoms with deuterium imparts a higher molecular weight compared to styrene, a key feature leveraged in its applications.

Property	Value	References
Molecular Formula	C ₈ D ₈	[1]
Linear Formula	C ₆ D ₅ CD=CD ₂	[2] [3] [4] [5] [6]
Molecular Weight	112.20 g/mol	[1] [2] [5] [6] [7] [8] [9]
CAS Number	19361-62-7	[1] [2] [4] [9] [10]
Appearance	Colorless to light yellow liquid	[1] [9] [11] [12]
Odor	Pungent, aromatic	[11] [12]

Physical and Spectroscopic Specifications

The physical and spectroscopic properties of **Styrene-d8** are well-characterized, ensuring its suitability for high-precision analytical and synthetic applications.

Specification	Value	References
Density	0.979 g/mL at 25 °C	[1] [2] [3] [13] [14] [15]
Boiling Point	145-146 °C	[2] [3] [14] [15]
50-51 °C at 25 mm Hg	[1] [13]	
Melting Point	-31 °C	[2] [3] [14] [15]
Refractive Index (n _{20/D})	1.5445	[2] [3] [13] [14] [15]
Isotopic Purity	≥98 atom % D	[2] [3] [14] [15]
Chemical Purity	≥98%	[2] [3] [4] [14] [15]
Solubility in Water	0.24 g/L at 20°C	[13]
Flash Point	32 °C (closed cup)	[3] [14]

Commercial Specifications and Handling

Styrene-d8 is commercially available from various suppliers, often with a stabilizer to prevent polymerization.

Specification	Details	References
Common Stabilizers	4-tert-Butylcatechol or BHT (Butylated hydroxytoluene)	[2] [3] [4] [8] [9] [10] [14] [15]
Storage Temperature	2-8°C, refrigerated, or in freezer (-20°C)	[2] [3] [4] [11] [14] [15]
Handling Precautions	Flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.	[11]

Experimental Protocols

Use of Styrene-d8 as an Internal Standard for GC-MS Analysis of Styrene

This protocol outlines the use of **Styrene-d8** as an internal standard for the quantification of styrene in an environmental water sample. The principle lies in adding a known amount of the deuterated standard to the sample; since **Styrene-d8** has nearly identical chemical properties to styrene, it experiences similar extraction efficiency and chromatographic behavior. The mass difference allows for distinct detection by the mass spectrometer.

Methodology:

- Preparation of Stock Solutions:
 - Prepare a 1000 µg/mL stock solution of Styrene (analyte) in methanol.
 - Prepare a 1000 µg/mL stock solution of **Styrene-d8** (internal standard) in methanol.
- Preparation of Calibration Standards:
 - Create a series of calibration standards by spiking different known amounts of the styrene stock solution into a clean matrix (e.g., deionized water).

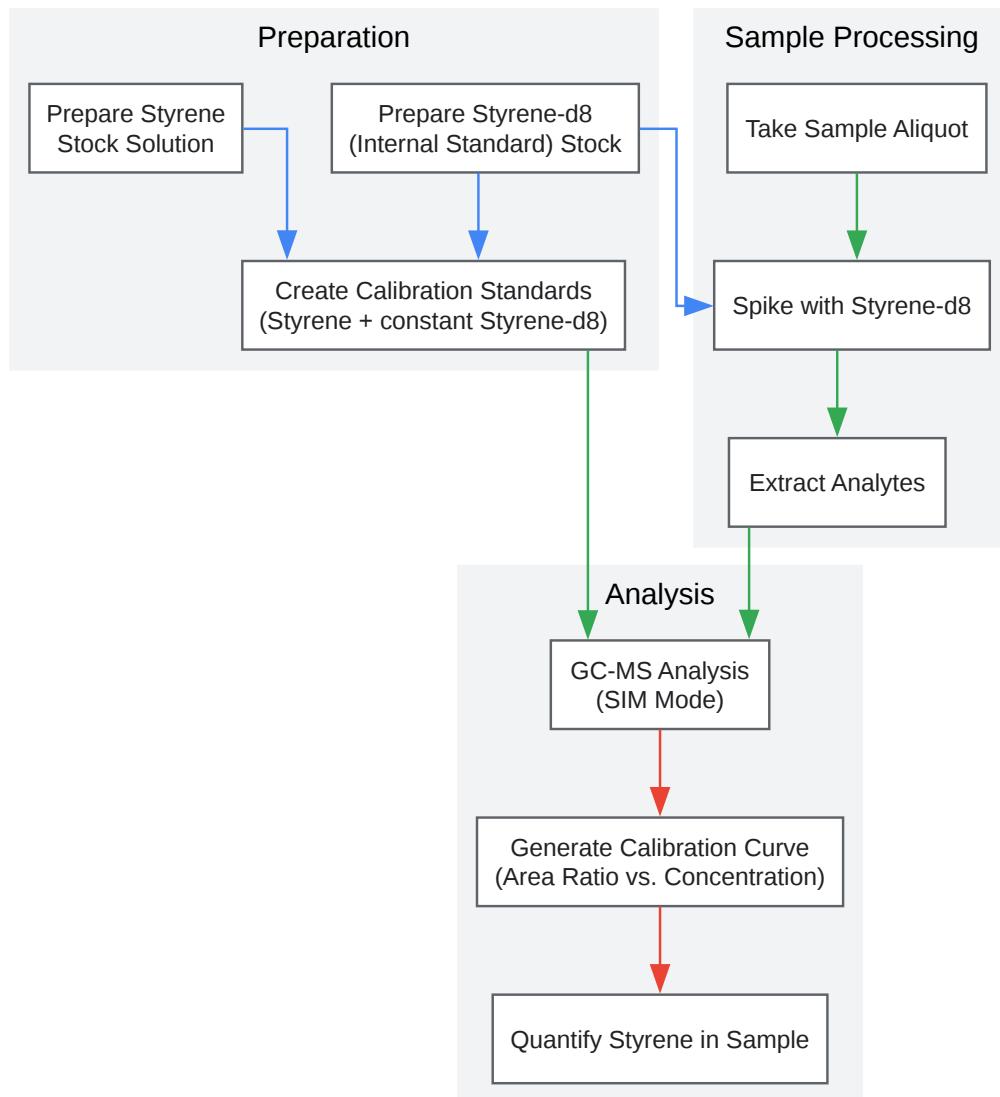
- To each calibration standard, add a constant, known amount of the **Styrene-d8** internal standard stock solution. A typical concentration for the internal standard is 10 µg/L.
- The concentration range for styrene should bracket the expected concentration in the samples.
- Sample Preparation:
 - Collect the water sample in a suitable container.
 - To a known volume of the sample (e.g., 10 mL), add the same constant amount of the **Styrene-d8** internal standard as used in the calibration standards.
 - Extract the analytes from the water sample using a suitable technique, such as liquid-liquid extraction with dichloromethane or solid-phase extraction (SPE).
- GC-MS Analysis:
 - Gas Chromatograph (GC) Conditions (Typical):
 - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
 - Inlet Temperature: 250 °C.
 - Injection Volume: 1 µL (splitless).
 - Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
 - Mass Spectrometer (MS) Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Ions to Monitor for Styrene: m/z 104 (quantification), 78, 51 (qualifier).
 - Ions to Monitor for **Styrene-d8**: m/z 112 (quantification), 86, 58 (qualifier).

- Data Analysis:
 - Generate a calibration curve by plotting the ratio of the peak area of styrene to the peak area of **Styrene-d8** against the concentration of styrene for the calibration standards.
 - Calculate the same peak area ratio for the unknown sample.
 - Determine the concentration of styrene in the sample by using the calibration curve.

Monitoring Polymerization Kinetics using Styrene-d8

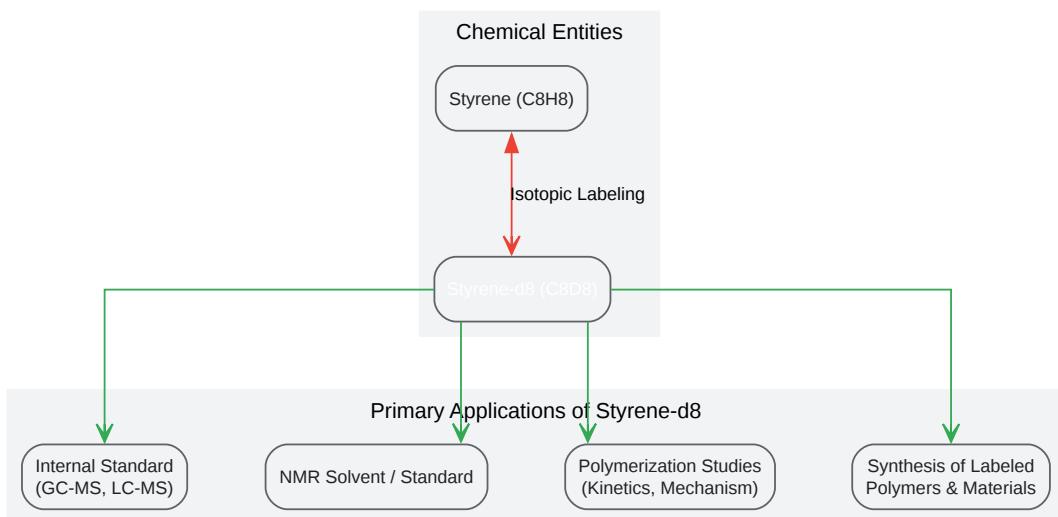
This protocol provides a general methodology for using **Styrene-d8** in a laboratory-scale free-radical polymerization to study the reaction kinetics. By analyzing samples at different time points, the rate of monomer consumption can be determined.

Methodology:


- Reaction Setup:
 - In a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a known amount of **Styrene-d8**.
 - Add a suitable solvent (e.g., toluene) and a free-radical initiator (e.g., benzoyl peroxide).
 - The total volume and the molar ratios of monomer to initiator should be calculated based on the desired experimental conditions.
- Polymerization Reaction:
 - Purge the reaction mixture with nitrogen for 15-30 minutes to remove oxygen, which can inhibit the polymerization.
 - Heat the reaction mixture to the desired temperature (e.g., 90 °C) to initiate the polymerization.
- Monitoring the Reaction:

- At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
- Immediately quench the polymerization in the aliquot by adding an inhibitor (e.g., hydroquinone) and cooling it in an ice bath.
- Analysis of Monomer Conversion:
 - Determine the concentration of the remaining **Styrene-d8** monomer in each aliquot. This can be done using techniques such as:
 - Gas Chromatography (GC): A non-volatile internal standard (e.g., n-dodecane) can be added to each quenched aliquot before GC analysis to accurately quantify the remaining monomer.
 - NMR Spectroscopy: The disappearance of the vinyl proton signals of **Styrene-d8** in the ¹H NMR spectrum (or the corresponding signals in ²H NMR) can be monitored relative to an internal standard.
- Kinetic Analysis:
 - Plot the concentration of **Styrene-d8** as a function of time.
 - From this data, the rate of polymerization can be calculated.

Visualizing Workflows and Relationships


The following diagrams illustrate the experimental workflow for using **Styrene-d8** as an internal standard and the conceptual relationships of this compound.

Experimental Workflow: Styrene-d8 as an Internal Standard in GC-MS

[Click to download full resolution via product page](#)

Caption: Workflow for quantification of styrene using **Styrene-d8** as an internal standard.

Conceptual Relationships of Styrene-d8

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 5. researchgate.net [researchgate.net]
- 6. Analytical procedure for the determination of very volatile organic compounds (C3–C6) in indoor air - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Analysis of chlorinated styrenes in environmental samples using negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Deuterated Polystyrene -- Synthesis and uses for ultracold neutron bottles and the neutron EDM experiment | Semantic Scholar [semanticscholar.org]
- 11. Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Styrene-d8 chemical properties and specifications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b127050#styrene-d8-chemical-properties-and-specifications\]](https://www.benchchem.com/product/b127050#styrene-d8-chemical-properties-and-specifications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com